lithium;1-methoxy-2-methylbenzene-6-ide
Description
Lithium;1-methoxy-2-methylbenzene-6-ide is a lithium arylide compound featuring a benzene ring substituted with a methoxy group at position 1, a methyl group at position 2, and a lithium ion at position 6. This structure places the lithium in proximity to electron-donating substituents (methoxy and methyl), which stabilize the aromatic system through inductive and resonance effects. Such organolithium compounds are typically synthesized via deprotonation of the parent phenol derivative using strong bases like lithium hydride (LiH) or lithium amides .
These compounds are highly reactive nucleophiles and bases, making them valuable in organic synthesis for constructing complex aromatic frameworks .
Properties
CAS No. |
274695-95-3 |
|---|---|
Molecular Formula |
C8H9LiO |
Molecular Weight |
128.1 g/mol |
IUPAC Name |
lithium;1-methoxy-2-methylbenzene-6-ide |
InChI |
InChI=1S/C8H9O.Li/c1-7-5-3-4-6-8(7)9-2;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
QCPHYYHXCRSKGL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=C[C-]=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;1-methoxy-2-methylbenzene-6-ide typically involves the reaction of 1-methoxy-2-methylbenzene with an organolithium reagent. One common method is the reaction of 1-methoxy-2-methylbenzene with n-butyllithium in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows: [ \text{C}8\text{H}{10}\text{O} + \text{n-BuLi} \rightarrow \text{C}_8\text{H}_9\text{LiO} + \text{n-BuH} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar organolithium reagents. The process is typically carried out in a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Lithium;1-methoxy-2-methylbenzene-6-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of new organometallic compounds.
Scientific Research Applications
Lithium;1-methoxy-2-methylbenzene-6-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1-methoxy-2-methylbenzene-6-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. The compound can form various intermediates, such as carbanions, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and stability of lithium arylides are heavily influenced by substituents on the aromatic ring. Key comparisons include:
| Compound | Substituents | Electron Effects | Basicity | Reactivity |
|---|---|---|---|---|
| Lithium;1-methoxy-2-methylbenzene-6-ide | 1-OCH₃, 2-CH₃ | Strong electron-donating (resonance/inductive) | Moderate | High nucleophilicity, steric hindrance |
| Lithium 2,6-dimethylphenoxide | 2-CH₃, 6-CH₃ | Moderate electron-donating (inductive) | High | Lower solubility, steric hindrance |
| Lithium 4-nitrophenoxide | 4-NO₂ | Electron-withdrawing (resonance) | Low | Reduced nucleophilicity, higher stability |
| Lithium salicylate | 2-OH, 1-COO⁻Li⁺ | Mixed (OH: donating, COO⁻: withdrawing) | Variable | Chelation-enhanced stability |
Key Findings :
- The methoxy group in the target compound enhances resonance stabilization compared to purely alkyl-substituted analogs (e.g., 2,6-dimethylphenoxide), reducing its basicity but improving solubility in polar solvents .
- Steric hindrance from the ortho-methyl group may limit accessibility of the lithium ion, slowing reaction kinetics compared to para-substituted analogs .
Industrial and Research Context
While commercial lithium compounds like carbonates and hydroxides dominate battery and pharmaceutical industries (Figures 174, 182 in –6), specialized lithium arylides remain confined to research settings. The target compound’s structural complexity limits large-scale production but enhances its value in synthesizing tailored aromatic polymers or pharmaceuticals .
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